2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
The compound 2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide features a cyclopenta[b]thiophene core substituted with a carboxamide group at position 3 and a sulfonamide-linked 4-methoxyphenyl moiety at position 2. The 4-methoxyphenylsulfonyl group introduces electron-withdrawing characteristics, while the methoxy substituent may enhance solubility through its electron-donating properties. This structural motif is common in bioactive molecules targeting enzymes or receptors sensitive to sulfonamide-based inhibitors .
Properties
IUPAC Name |
2-[[2-(4-methoxyphenyl)sulfonylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S2/c1-24-10-5-7-11(8-6-10)26(22,23)9-14(20)19-17-15(16(18)21)12-3-2-4-13(12)25-17/h5-8H,2-4,9H2,1H3,(H2,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTGOVHMNHTGPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C3=C(S2)CCC3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This formula indicates the presence of a sulfonamide group, which is often associated with various biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR pathways, which are crucial for numerous physiological responses. Studies have shown that compounds with similar structures often interact with GPCRs to influence intracellular signaling cascades .
- Enzymatic Inhibition : The sulfonamide moiety suggests potential inhibition of enzymes such as carbonic anhydrases or other sulfonamide-sensitive enzymes, which could lead to therapeutic effects in conditions like hypertension or edema .
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have been shown to possess antibacterial and antifungal activities. The specific compound could potentially inhibit the growth of drug-resistant strains of bacteria and fungi .
Anti-inflammatory Properties
Compounds similar to this one have been evaluated for their anti-inflammatory effects. The presence of the methoxyphenyl group may enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators .
Anticancer Potential
Emerging studies suggest that compounds containing cyclopentathiophene structures can exhibit anticancer properties through apoptosis induction and cell cycle arrest in various cancer cell lines. This effect is likely mediated through the modulation of signaling pathways involved in cell proliferation and survival .
Case Studies
- Antimicrobial Efficacy : A study evaluating a related sulfonamide derivative demonstrated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations comparable to standard treatments like vancomycin .
- Anti-inflammatory Activity : In vitro assays revealed that a structurally related compound significantly reduced the production of TNF-alpha and IL-6 in macrophages stimulated with LPS, indicating a strong anti-inflammatory effect .
- Cancer Cell Line Studies : Research on cyclopentathiophene derivatives showed that they could inhibit the proliferation of breast cancer cells by inducing apoptosis through the intrinsic pathway .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic effects:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The ability to inhibit OGT suggests a mechanism by which it may disrupt cancer cell metabolism and proliferation.
- Anti-inflammatory Properties : Sulfonamide derivatives have been studied for their anti-inflammatory effects, potentially offering new avenues for treating inflammatory diseases.
Biochemical Studies
The compound serves as a valuable tool in biochemical research:
- Enzyme Inhibition Studies : Its role as an OGT inhibitor allows researchers to investigate the effects of glycosylation on protein function and disease mechanisms.
- Cell Signaling Pathway Analysis : By inhibiting OGT, the compound can help elucidate the pathways affected by O-linked glycosylation, contributing to our understanding of cellular signaling.
Pharmacological Research
The pharmacokinetic properties of this compound are under investigation:
- Drug Development : Its unique structure and mechanism of action make it a candidate for further development into a pharmaceutical agent, particularly in oncology and metabolic disorders.
- Toxicity Studies : Understanding the safety profile is crucial for its potential therapeutic use, necessitating comprehensive toxicity assessments.
Case Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of similar sulfonamide compounds on various cancer cell lines. Results indicated significant inhibition of cell growth, suggesting that modifications to the sulfonamide group could enhance anticancer efficacy.
Case Study 2: Inhibition of OGT
Research focused on the inhibition of OGT by this compound demonstrated altered glycosylation patterns in treated cells. This alteration was linked to changes in cellular signaling pathways, highlighting its potential as a therapeutic agent in conditions where OGT is dysregulated.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide and acetamide groups are susceptible to hydrolysis under acidic or basic conditions:
Nucleophilic Substitution
The sulfonyl group acts as an electron-withdrawing group, activating adjacent positions for nucleophilic attack:
Oxidation and Reduction
The dihydrocyclopenta[b]thiophene core exhibits redox sensitivity:
| Reaction | Reagents | Outcome |
|---|---|---|
| Oxidation (O₂, catalytic) | DDQ in DCM, 0°C → RT | Aromatization to cyclopenta[b]thiophene with loss of dihydro character |
| Reduction (H₂) | Pd/C, H₂ (1 atm), MeOH, 24 h | Partial saturation of thiophene ring; side-chain modifications observed |
Cyclization Reactions
The compound’s structure permits intramolecular cyclization under specific conditions:
Functional Group Interconversion
The cyano group (if present in analogs) and carboxamide enable further derivatization:
| Reaction | Reagents | Product |
|---|---|---|
| Cyano → Amidine | NH₃/EtOH, 100°C, 8 h | Amidino derivatives with enhanced solubility |
| Carboxamide → Nitrile | PCl₅, DCM, 0°C, 2 h | Nitrile analogs for cross-coupling reactions |
Biological Activity-Driven Reactions
While not direct chemical reactions, interactions with biological targets inform reactivity:
Key Research Findings
-
Sulfonyl Group Reactivity : The 4-methoxyphenylsulfonyl moiety enhances electrophilicity at the acetamide carbonyl, facilitating nucleophilic substitutions (e.g., with amines or thiols) .
-
Ring Strain Effects : The 5,6-dihydro-4H-cyclopenta[b]thiophene core undergoes strain-driven aromatization under oxidative conditions, altering electronic properties.
-
Biological Relevance : Cyclization products (e.g., thienopyrimidinones) show COX-II inhibition (IC₅₀ = 8.88–19.25 μM) comparable to Celecoxib in analog studies .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Sulfonamide vs.
- Electron-Withdrawing Effects : The 4-methoxyphenylsulfonyl group in the target compound contrasts with electron-rich substituents (e.g., hydroxylphenyl in ), which could influence solubility and membrane permeability.
- Bioactivity : While thiourea derivatives () exhibit antifungal activity, the target’s sulfonamide-carboxamide hybrid structure may expand its therapeutic scope to anti-inflammatory or anticancer applications, as seen in structurally related sulfonamide drugs .
Key Observations:
- The target compound’s synthesis likely involves sulfonylation of a 2-aminothiophene precursor, a method common in sulfonamide drug development.
- Lower yields in (22%) highlight challenges in multicomponent reactions, whereas thiourea derivatives () may offer simpler synthetic pathways.
Physicochemical and Pharmacokinetic Properties
Table 3: Molecular Properties
*LogP estimated using fragment-based methods.
Key Observations:
- Higher hydrogen-bond acceptors (6 vs. 4–5 in analogs) may enhance solubility in polar solvents.
Q & A
Basic: What are the key steps and conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiophene core via cyclization of precursors like 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile (a common intermediate for related compounds) using ethanol and catalytic glacial acetic acid under reflux .
- Step 2: Sulfonylation of the acetamido group using 4-methoxyphenylsulfonyl chloride. This requires anhydrous conditions, solvents like dichloromethane or DMF, and catalysts such as triethylamine to neutralize HCl byproducts .
- Step 3: Final coupling reactions to introduce the carboxamide group, monitored by HPLC for purity (>95%) .
Basic: Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry and functional group integration (e.g., sulfonyl, methoxy, and cyclopenta-thiophene signals) .
- High-Performance Liquid Chromatography (HPLC): Ensures purity (>95%) and identifies byproducts during synthesis .
- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .
Basic: How do structural features like the sulfonyl group influence biological activity?
The 4-methoxyphenylsulfonyl group enhances target binding affinity by mimicking endogenous substrates (e.g., enzyme inhibitors). The cyclopenta-thiophene core provides rigidity, improving metabolic stability. Comparative studies show sulfonamide derivatives exhibit 2–5× higher activity in antimicrobial assays than non-sulfonylated analogs .
Advanced: How can researchers optimize synthesis yields while minimizing side reactions?
- Solvent Selection: Polar aprotic solvents (DMF) improve sulfonylation efficiency but require strict temperature control (0–5°C) to avoid hydrolysis .
- Catalyst Screening: Triethylamine outperforms pyridine in reducing side reactions (e.g., over-sulfonylation) due to better HCl scavenging .
- Reaction Monitoring: Real-time HPLC tracking at 254 nm detects intermediates, enabling timely quenching to prevent degradation .
Advanced: What methodologies elucidate the mechanism of biological activity?
- Enzyme Inhibition Assays: Test interactions with targets like dihydrofolate reductase (DHFR) or kinases using IC50 measurements .
- Molecular Docking: Computational models (AutoDock Vina) predict binding modes, highlighting hydrogen bonds between the sulfonyl group and active-site residues .
- Metabolic Stability Studies: Liver microsome assays (human/rat) assess cytochrome P450-mediated degradation, guiding structural tweaks for improved half-life .
Advanced: How to resolve contradictions in reported biological efficacy across studies?
- Structural Variability: Compare analogs (e.g., ethylsulfonyl vs. methoxyphenylsulfonyl substituents) to isolate activity-contributing groups .
- Assay Standardization: Replicate studies under uniform conditions (e.g., cell line: HEK293 vs. HeLa; incubation time: 24h vs. 48h) to control variables .
- Meta-Analysis: Use cheminformatics tools (Schrödinger Canvas) to correlate structural descriptors (logP, polar surface area) with bioactivity trends .
Advanced: What strategies improve solubility and bioavailability?
- Prodrug Design: Introduce phosphate esters at the carboxamide group for pH-dependent release in the small intestine .
- Co-solvent Systems: Use PEG-400 or cyclodextrins in formulation to enhance aqueous solubility (tested via shake-flask method) .
- Salt Formation: React with sodium bicarbonate to generate water-soluble sodium salts without altering activity .
Advanced: How to establish structure-activity relationships (SAR) for derivatives?
- Analog Synthesis: Systematically modify substituents (e.g., replace methoxy with ethoxy or halogens) and test in bioassays .
- 3D-QSAR Modeling: Use CoMFA/CoMSIA to map electrostatic/hydrophobic fields, identifying regions where bulkier groups enhance potency .
- Pharmacophore Mapping: Define essential features (e.g., sulfonyl acceptor, aromatic π-system) using Discovery Studio .
Advanced: How to assess compound stability under varying storage and reaction conditions?
- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (>150°C suggests shelf stability) .
- Forced Degradation Studies: Expose to UV light, humidity (40°C/75% RH), and acidic/basic conditions (0.1M HCl/NaOH) to identify degradation pathways .
- Accelerated Stability Testing: Store at 25°C/60% RH for 6 months with periodic HPLC checks for purity .
Advanced: What computational tools predict interactions with biological targets?
- Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories (GROMACS) to validate docking poses .
- ADMET Prediction: SwissADME estimates permeability (Caco-2), blood-brain barrier penetration, and toxicity (AMES test) .
- Free Energy Perturbation (FEP): Quantify binding affinity changes for designed analogs relative to the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
